

4-(Piperidine-1-sulfonyl)-benzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-(Piperidine-1-sulfonyl)-benzoic acid

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An In-depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid

Executive Summary: This document provides a comprehensive technical overview of **4-(Piperidine-1-sulfonyl)-benzoic acid**, a key building block in medicinal chemistry and drug discovery. The guide details its fundamental physicochemical properties, synthesis, and potential applications, with a focus on its utility for researchers and scientists. This molecule uniquely combines a benzoic acid group, a sulfonamide linker, and a piperidine ring, making it a versatile scaffold for developing novel therapeutic agents.

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(Piperidine-1-sulfonyl)-benzoic acid is a bifunctional organic compound of significant interest to the scientific community. Its structure is characterized by three key components: a para-substituted benzoic acid, a highly stable sulfonamide linker, and a saturated piperidine heterocycle. This tripartite structure makes it an exceptionally valuable starting material. The carboxylic acid group provides a reactive handle for amide bond formation, while the sulfonamide moiety is a well-established pharmacophore known for its ability to interact with various biological targets, most notably zinc-containing enzymes like carbonic anhydrases.^[1] ^[2] The piperidine ring offers a means to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Core Physicochemical Properties

The precise characterization of a molecule is foundational to its application in research. The properties of **4-(Piperidine-1-sulfonyl)-benzoic acid** have been computationally determined and are consolidated in public chemical databases.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S	[3][4]
Molecular Weight	269.32 g/mol	[3]
IUPAC Name	4-piperidin-1-ylsulfonylbenzoic acid	[3][4]
CAS Number	10252-83-2	[3][4][5]
Boiling Point	459.6°C at 760 mmHg (Predicted)	[4]
Density	1.364 g/cm ³ (Predicted)	[4]
Canonical SMILES	C1CCN(CC1)S(=O) (=O)C2=CC=C(C=C2)C(=O)O	[4]
InChI Key	UQNIINMUUJYRESG- UHFFFAOYSA-N	[4]

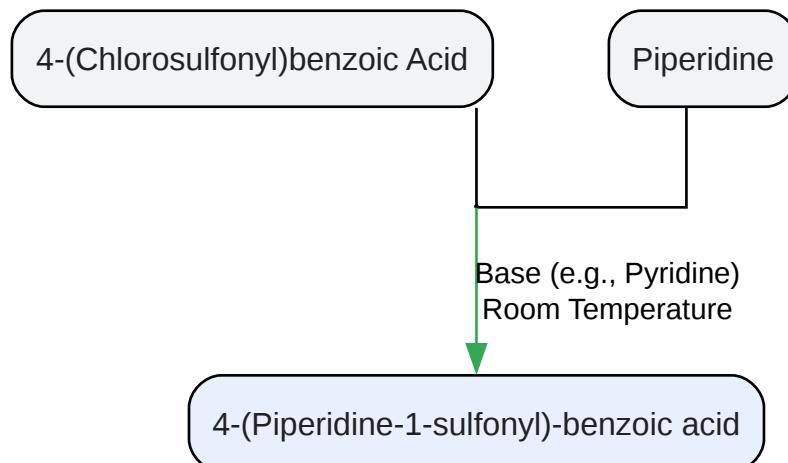
Synthesis and Reactivity

The synthesis of **4-(Piperidine-1-sulfonyl)-benzoic acid** and its derivatives typically follows established protocols for sulfonamide formation. The most direct conceptual pathway involves the reaction of a reactive chlorosulfonyl precursor with piperidine.

General Synthetic Protocol

The formation of the sulfonamide bond is achieved by reacting an amine with a sulfonyl chloride. In this context, the synthesis would involve the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid. This

reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]



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Caption: Conceptual workflow for the synthesis of the title compound.

The carboxylic acid group offers a second site for chemical modification, commonly through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), allowing for the extension of the molecular scaffold.[2]

Applications in Drug Discovery and Development

The structural motifs within **4-(Piperidine-1-sulfonyl)-benzoic acid** make it a privileged scaffold in medicinal chemistry. The benzenesulfonamide core is central to a wide range of therapeutic agents.

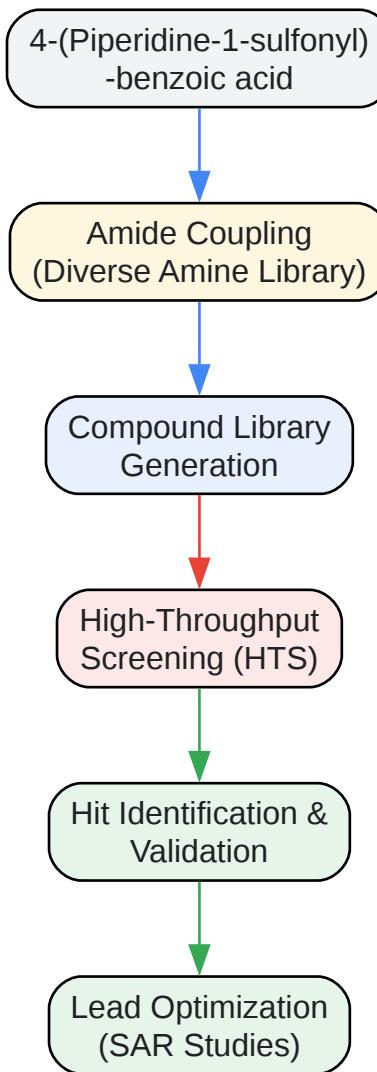
Carbonic Anhydrase Inhibition

Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitor design. CAs are enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[1] The sulfonamide group can coordinate with the zinc ion in the enzyme's active site. By using **4-(Piperidine-1-sulfonyl)-benzoic acid** as a starting material, researchers can synthesize libraries of compounds where diverse chemical groups are attached to the carboxylic acid. This "tail approach" allows for the

exploration of interactions with residues in and around the active site, enabling the development of potent and isoform-selective CA inhibitors.[1][2]

Scaffold for Library Synthesis

The compound's bifunctional nature makes it an ideal starting point for creating chemical libraries for high-throughput screening. The workflow involves using the carboxylic acid as an anchor point to introduce a wide array of chemical diversity, leading to the generation of novel molecules for biological testing.



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Caption: A conceptual workflow for utilizing the compound in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-(Piperidine-1-sulfonyl)-benzoic acid** is associated with several hazards.^[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound.

- Acute Toxicity, Oral: Harmful if swallowed.^[3]
- Skin Corrosion/Irritation: Causes skin irritation.^[3]
- Eye Damage/Irritation: Causes serious eye damage or irritation.^[3]
- Target Organ Toxicity: May cause respiratory irritation.^[3]

Conclusion

4-(Piperidine-1-sulfonyl)-benzoic acid is a well-defined chemical entity with significant potential as a foundational molecule in synthetic and medicinal chemistry. Its combination of a reactive carboxylic acid, a biologically relevant sulfonamide linker, and a modulatory piperidine ring provides a robust platform for the design and synthesis of novel compounds for drug discovery, particularly in the development of enzyme inhibitors.

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